[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](morpholin-4-yl)methanone
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Overview
Description
4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE: is a complex organic compound with a unique structure that includes a benzothiazine ring, a morpholine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE typically involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the morpholine ring and the methylphenyl group is usually accomplished through subsequent substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity
Biology
In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its binding affinity to proteins or its potential as a bioactive molecule.
Medicine
Medicinal chemistry explores the compound’s potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazine ring can engage in π-π interactions with aromatic residues, while the morpholine ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE
- 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE
Uniqueness
Compared to similar compounds, 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE stands out due to the presence of the morpholine ring, which imparts unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N2O4S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H20N2O4S/c1-15-6-8-16(9-7-15)22-14-19(20(23)21-10-12-26-13-11-21)27(24,25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3 |
InChI Key |
GIXAAYPTYBZVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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